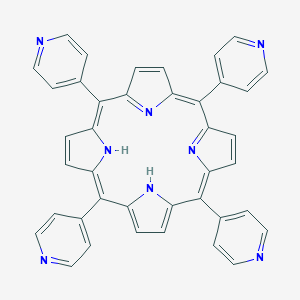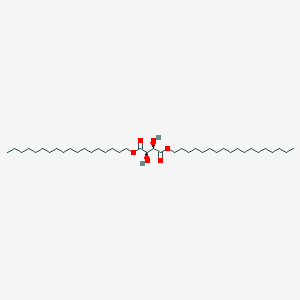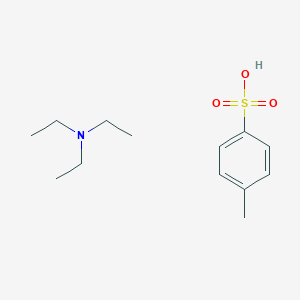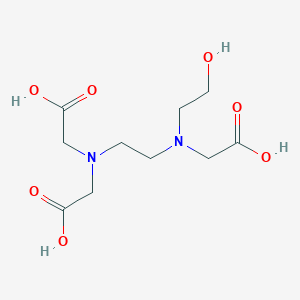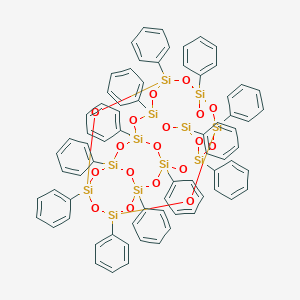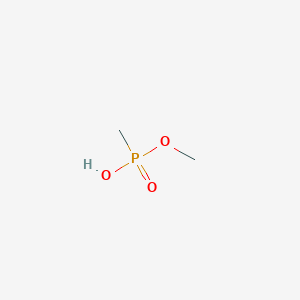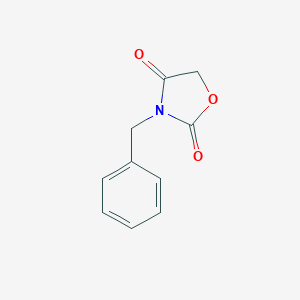
2,4-Oxazolidinedione, 3-benzyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Oxazolidinedione, 3-benzyl- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of oxazolidinediones and has been found to possess various biological activities that make it a promising candidate for further investigation.
科学研究应用
2,4-Oxazolidinedione, 3-benzyl- has been extensively studied for its potential therapeutic applications. It has been reported to possess anticonvulsant, anti-inflammatory, and analgesic activities. In addition, it has been found to exhibit potent antioxidant properties, which make it a promising candidate for the treatment of various oxidative stress-related disorders such as neurodegenerative diseases, cardiovascular diseases, and cancer.
作用机制
The exact mechanism of action of 2,4-Oxazolidinedione, 3-benzyl- is not fully understood. However, several studies have suggested that it may exert its biological activities through the modulation of various signaling pathways and enzymes. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.
生化和生理效应
2,4-Oxazolidinedione, 3-benzyl- has been found to exert various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. Moreover, it has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. Additionally, it has been reported to exhibit anticonvulsant and analgesic activities in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2,4-Oxazolidinedione, 3-benzyl- in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and use in various assays. However, one of the limitations of using this compound is its limited stability in solution, which may affect its biological activity over time.
未来方向
The potential therapeutic applications of 2,4-Oxazolidinedione, 3-benzyl- are vast, and future research should focus on exploring its efficacy in various disease models. Some of the future directions that can be pursued include investigating its neuroprotective effects in animal models of neurodegenerative diseases, evaluating its anticancer potential in cell culture and animal models, and exploring its potential as a therapeutic agent for cardiovascular diseases. In addition, further studies should be conducted to elucidate the exact mechanism of action of this compound, which will provide insights into its biological activity and inform the design of more potent analogs.
Conclusion:
In conclusion, 2,4-Oxazolidinedione, 3-benzyl- is a promising compound that has been found to possess various biological activities. Its low toxicity, high solubility, and potential therapeutic applications make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of 2,4-Oxazolidinedione, 3-benzyl- involves the reaction of benzylamine with diethyl malonate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been reported in several studies and has been found to be efficient in producing high yields of the compound.
属性
CAS 编号 |
17153-05-8 |
|---|---|
产品名称 |
2,4-Oxazolidinedione, 3-benzyl- |
分子式 |
C10H9NO3 |
分子量 |
191.18 g/mol |
IUPAC 名称 |
3-benzyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO3/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI 键 |
ZWZFFTHXSRRHOU-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)O1)CC2=CC=CC=C2 |
规范 SMILES |
C1C(=O)N(C(=O)O1)CC2=CC=CC=C2 |
其他 CAS 编号 |
17153-05-8 |
同义词 |
3-benzyloxazolidine-2,4-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



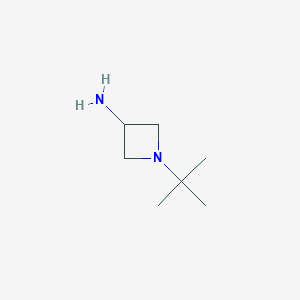
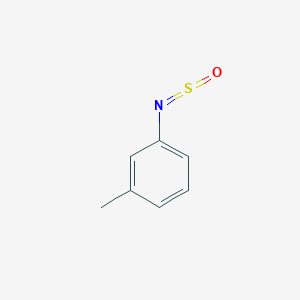
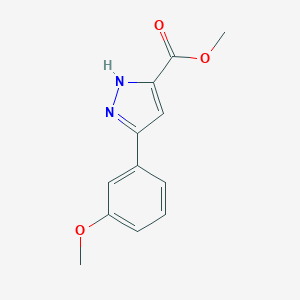
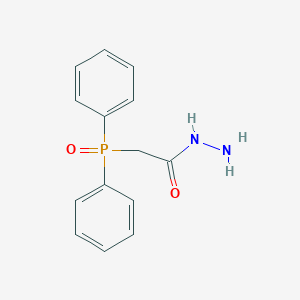
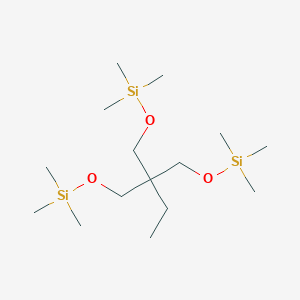
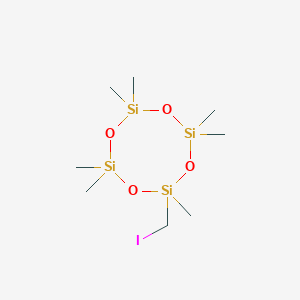
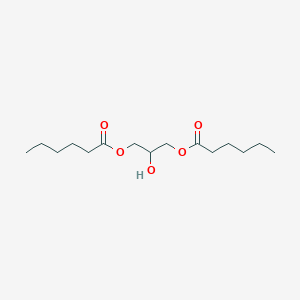
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)
